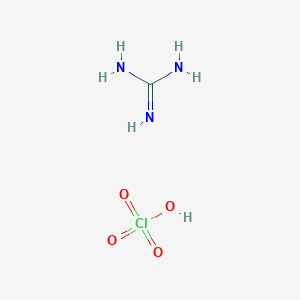
Guanidine monoperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine monoperchlorate is a chemical compound that consists of guanidine, a strong organic base, and perchloric acid. Guanidine is known for its high basicity and ability to form stable salts with strong acids. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine monoperchlorate can be synthesized by reacting guanidine with perchloric acid. The reaction typically involves the following steps:
- Dissolving guanidine in water.
- Slowly adding perchloric acid to the guanidine solution while maintaining a low temperature to control the exothermic reaction.
- The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is conducted in controlled environments with appropriate safety measures to ensure the safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: Guanidine monoperchlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can also undergo reduction reactions, leading to the formation of guanidine and other reduced species.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various anions like chloride, nitrate, and sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include guanidine derivatives and oxidized perchlorate species.
Reduction: Guanidine and other reduced forms of the compound.
Substitution: Guanidine salts with different anions.
Scientific Research Applications
Guanidine monoperchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Guanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of guanidine compounds in treating diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of guanidine monoperchlorate involves its ability to interact with various molecular targets. Guanidine, being a strong base, can form stable complexes with acids and other molecules. This property is utilized in different chemical reactions where guanidine acts as a nucleophile or a catalyst. The perchlorate ion can also participate in redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Guanidine hydrochloride: A commonly used guanidine salt with similar basic properties.
Guanidine nitrate: Another guanidine salt used in various applications.
Guanidine carbonate: Known for its use in organic synthesis and as a buffering agent.
Uniqueness: Guanidine monoperchlorate is unique due to the presence of the perchlorate ion, which imparts distinct reactivity and stability to the compound. The combination of guanidine’s basicity and perchlorate’s oxidizing properties makes this compound a versatile reagent in chemical synthesis and research.
Properties
IUPAC Name |
guanidine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClHO4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCHZXIAAWHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514702 |
Source


|
| Record name | Perchloric acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10308-84-6 |
Source


|
| Record name | Perchloric acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














